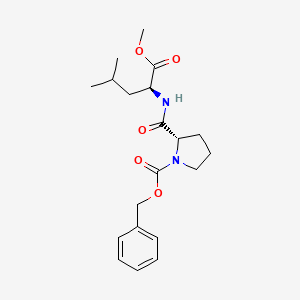

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

描述

Chemical Identification and Nomenclature

Systematic IUPAC Nomenclature

The IUPAC name for this compound is benzyl (2S)-2-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate . The name reflects:

- Stereochemistry : Both the proline (pyrrolidine) and leucine (4-methylpentan-2-yl) moieties exhibit S configurations at their chiral centers.

- Functional groups :

This nomenclature adheres to IUPAC priority rules, emphasizing the parent pyrrolidine ring and substituent hierarchy.

CAS Registry Number and Synonyms

These aliases highlight its role as a Cbz-protected proline-leucine methyl ester.

Structural Relationship to Protected Dipeptide Analogs

This compound belongs to the Cbz-protected dipeptide family, characterized by:

- Backbone : Proline (cyclic secondary amine) linked to leucine (branched aliphatic side chain).

- Protection strategy :

Key Structural Features:

Comparable analogs include Z-Gly-Pro-Leu-Gly-Pro (CAS 2646-61-9), which shares the Cbz-Pro-Leu motif but lacks the methoxy ester.

Comparison with Cbz-Protected Amino Acid Derivatives

The compound’s structural and functional attributes distinguish it from simpler Cbz-amino acids:

Table 1: Comparative Analysis of Cbz-Protected Derivatives

属性

IUPAC Name |

benzyl (2S)-2-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-14(2)12-16(19(24)26-3)21-18(23)17-10-7-11-22(17)20(25)27-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13H2,1-3H3,(H,21,23)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCECLGUVJMKAPA-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433599 | |

| Record name | (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-37-2 | |

| Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-leucine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate, commonly referred to as Cbz-Pro-Leu-OMe, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, pharmacokinetics, and structure-activity relationships (SARs).

- CAS Number : 2873-37-2

- Molecular Formula : C20H28N2O5

- Molecular Weight : 376.45 g/mol

- Purity : ≥95% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including:

| Cell Line | Type of Cancer | Activity Observed |

|---|---|---|

| A549 | Lung Cancer | Cytotoxicity observed |

| HCT116 | Colon Cancer | Comparable to standard treatments |

| MCF7 | Breast Cancer | Induces G2/M phase arrest |

The most potent derivatives showed significant inhibition of tubulin polymerization, suggesting a mechanism of action that interferes with the mitotic spindle formation during cell division .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of the compound indicate that modifications at specific positions can enhance biological activity. For instance, the introduction of different amino groups has been shown to improve selectivity and potency against cancer cells. The presence of the pyrrolidine ring is critical for maintaining activity, as it contributes to the compound's ability to interact with biological targets effectively .

Absorption and Bioavailability

This compound exhibits high gastrointestinal absorption and moderate solubility characteristics. The bioavailability score is estimated at 0.55, indicating a favorable profile for oral administration .

Metabolic Stability

The compound is not a substrate for major cytochrome P450 enzymes (CYPs), suggesting minimal drug-drug interactions related to metabolic pathways. This characteristic enhances its therapeutic potential by reducing the likelihood of adverse interactions with other medications .

In Vitro Studies

In vitro assays using MTT assays demonstrated that several synthesized derivatives exhibited potent cytotoxic effects against cancer cell lines, with some compounds showing activity comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). The most effective derivatives were further analyzed for their impact on cell cycle progression and tubulin dynamics .

科学研究应用

Medicinal Chemistry

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate has been studied for its potential therapeutic effects. Research indicates that compounds containing similar structural motifs can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .

Case Study: Analgesic Properties

A study conducted on related compounds demonstrated significant analgesic effects in animal models, suggesting that (S)-Benzyl 2-(...) could have similar applications . The specific mechanisms of action are still under investigation but may involve modulation of pain pathways.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to be used as a building block in the development of pharmaceuticals and agrochemicals. For instance, it can be transformed into various derivatives that possess enhanced biological activities or improved pharmacokinetic profiles .

Table: Synthetic Routes and Yields

| Reaction Step | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Step 1 | Benzyl carbamate | Intermediate A | 85 |

| Step 2 | Intermediate A | (S)-Benzyl 2-(...) | 75 |

相似化合物的比较

Structural Analogs and Substitutions

The compound is compared to three analogs (Table 1) with modifications in the pyrrolidine substituents or stereochemistry:

Table 1: Structural Comparison of Analogs

Physicochemical Properties

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate?

- Methodology : The compound’s synthesis likely involves carbamate formation via coupling between a chiral pyrrolidine derivative and a protected amino acid ester. A common approach for analogous compounds (e.g., benzyl piperidine carboxylates) uses benzyl chloroformate or activated carbonyl reagents under basic conditions (triethylamine in dichloromethane) . Key steps include:

- Stereospecific protection of the pyrrolidine nitrogen.

- Coupling with a chiral α-amino ester (e.g., via EDC/HOBt or mixed anhydride methods).

- Purification via recrystallization or chromatography to isolate enantiomerically pure product.

Q. How can the stereochemical configuration of the compound be confirmed?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA/IB) to resolve enantiomers. For absolute configuration determination, X-ray crystallography is critical. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) can analyze crystallographic data to assign (S,S) configurations .

Q. What safety precautions are essential during handling?

- Best Practices :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in a sealed container under inert gas (argon/nitrogen) to prevent hydrolysis of the ester/carbamate groups .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring inform reactivity studies?

- Methodology : Apply Cremer-Pople puckering parameters to quantify ring distortion. For example:

- Calculate puckering amplitude (q) and phase angle (φ) from X-ray or DFT-optimized coordinates.

- Compare with data from similar compounds (e.g., substituted pyrrolidines) to correlate conformation with steric/electronic effects .

- Example : A planar pyrrolidine (q = 0) may enhance nucleophilic reactivity at the carbamate group, while a puckered ring could sterically hinder reactions.

Q. How do crystallographic data contradictions arise during structure refinement, and how can they be resolved?

- Case Study : Discrepancies in thermal displacement parameters or bond lengths may indicate disorder or twinning. Strategies include:

- Using SHELXL’s TWIN/BASF commands to model twinning.

- Applying restraints for geometrically similar moieties (e.g., benzyl groups) .

- Data Table :

| Issue | Resolution Tool | Example Parameters Adjusted |

|---|---|---|

| High R-factor | SHELXL HKLF 5 refinement | ADPs, occupancy factors |

| Twinning | TWIN/BASF commands | Twin law, scale factors |

Q. What analytical techniques are suitable for detecting degradation products under varying pH conditions?

- Methodology :

- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Analysis : Use LC-MS (ESI+ mode) to identify hydrolyzed products (e.g., free pyrrolidine or carboxylic acid derivatives).

- Key Observations : Ester groups (methoxy, benzyl) are prone to hydrolysis under acidic/basic conditions, while the carbamate bond may degrade at extremes .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

- Approach :

- Use flow chemistry for controlled mixing of sensitive intermediates.

- Monitor reaction progress via in situ FTIR to detect carbonyl intermediates.

- Scale-up purification using simulated moving bed (SMB) chromatography .

Q. How can computational modeling predict interactions with biological targets?

- Workflow :

Generate 3D conformers using Gaussian or ORCA (DFT/B3LYP).

Perform molecular docking (AutoDock Vina) against target proteins (e.g., proteases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。